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Compound of Interest

Compound Name: McN3716

Cat. No.: B8069494 Get Quote

McN-3716, also known as methyl 2-tetradecylglycidate, is a potent and orally effective inhibitor

of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid

oxidation. By blocking this crucial step in energy metabolism, McN-3716 demonstrates

significant hypoglycemic effects, particularly in conditions where fatty acids are the primary

energy source. This guide provides a comparative overview of McN-3716 against other notable

CPT1 inhibitors, supported by available experimental data.

Mechanism of Action and Potency
McN-3716 exerts its effects as a specific inhibitor of fatty acid oxidation. Its mechanism of

action differs from other oral hypoglycemic agents like sulfonylureas and biguanides[1]. The

active form of McN-3716 is its coenzyme A thioester, 2-tetradecylglycidyl-CoA (TDGA-CoA),

which acts as an irreversible, active site-directed inhibitor of CPT1A[2]. This irreversible

inhibition leads to a sustained reduction in the transport of long-chain fatty acids into the

mitochondria, thereby forcing a metabolic shift towards glucose utilization.

Preclinical studies in fasting rats have demonstrated that McN-3716 is 15 to 20 times more

potent than the sulfonylurea drug tolbutamide in lowering blood glucose levels[1]. This

highlights its significant potential as a hypoglycemic agent.

Comparison with Other CPT1 Inhibitors
Several other compounds have been developed to target the CPT1 enzyme, each with distinct

characteristics in terms of potency, selectivity, and clinical utility. A direct quantitative
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comparison of McN-3716 with these inhibitors is challenging due to the limited publicly

available data on its specific IC50 values for CPT1 isoforms. However, based on the available

information, a qualitative and semi-quantitative comparison can be made.

Inhibitor
Target
Isoform(s)

Potency (IC50) Reversibility
Key
Characteristic
s

McN-3716 Primarily CPT1A

Not explicitly

reported, but

highly potent in

vivo

Irreversible

Orally effective

hypoglycemic

agent. Active

form is TDGA-

CoA.[1][2][3]

Etomoxir

CPT1A and

CPT1B (non-

selective)

5-20 nM for

CPT1A
Irreversible

Potent inhibitor,

but clinical

development

was halted due

to severe

hepatotoxicity.[4]

Perhexiline CPT1 and CPT2

77 µM (rat heart

CPT1), 148 µM

(rat liver CPT1)

Reversible

Used clinically

for angina. Has a

narrow

therapeutic

window and

potential for

hepatotoxicity

and

neurotoxicity.[5]

ST1326

(Teglicar)

Selective for

CPT1A

High selectivity

for CPT1A over

CPT1B

Reversible

Investigated for

its potential in

treating diabetes

and cancer due

to its favorable

selectivity profile.

[4]
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Preclinical Efficacy of McN-3716
In animal models, McN-3716 has shown significant efficacy in managing conditions associated

with dysregulated fatty acid metabolism.

Hypoglycemic Effects: Oral administration of McN-3716 produces a dose-dependent

hypoglycemic effect in rats, mice, and dogs[1]. Its glucose-lowering effect is most

pronounced in states of fasting, diabetes, and high-fat diets, where fatty acid oxidation is the

predominant energy pathway[1].

Anti-ketogenic Effects: McN-3716 effectively reverses ketoacidosis in alloxan-diabetic rats

and depancreatized dogs without adversely affecting the plasma lipid profile[1]. Studies in

rats have shown that McN-3716 is a potent hypoketonemic compound, with effects observed

at doses lower than those required for significant glucose lowering[3].

Tissue-Specific Inhibition: In vivo studies in rats indicate that lower doses of McN-3716

primarily inhibit hepatic CPT1, leading to a reduction in plasma ketones. Higher doses are

required to inhibit CPT1 in muscle and to produce a significant hypoglycemic effect[3].

Signaling Pathways and Experimental Workflows
The inhibition of CPT1 by McN-3716 initiates a cascade of metabolic shifts. The primary

consequence is the reduced transport of long-chain fatty acids into the mitochondria for β-

oxidation. This leads to an increased reliance on glucose for energy production.

CPT1-Mediated Fatty Acid Transport and its Inhibition
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CPT1 role in fatty acid oxidation and its inhibition by McN-3716.

Experimental Workflow for Assessing CPT1 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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